molecular formula C12H12INO3S B7498037 N-(furan-2-ylmethyl)-4-iodo-N-methylbenzenesulfonamide

N-(furan-2-ylmethyl)-4-iodo-N-methylbenzenesulfonamide

Cat. No.: B7498037
M. Wt: 377.20 g/mol
InChI Key: GWKYBRKIEXIFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-4-iodo-N-methylbenzenesulfonamide, also known as FIPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FIPI is a sulfonamide derivative that belongs to the class of small molecule inhibitors. It is a potent inhibitor of phospholipase D (PLD), which is an enzyme involved in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement.

Mechanism of Action

N-(furan-2-ylmethyl)-4-iodo-N-methylbenzenesulfonamide is a potent inhibitor of PLD, which catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA). PA is a signaling molecule that plays a crucial role in various cellular processes. This compound binds to the catalytic domain of PLD and inhibits its activity. This leads to a decrease in the production of PA, which affects various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(furan-2-ylmethyl)-4-iodo-N-methylbenzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is its specificity for PLD, which makes it a useful tool for studying the role of PLD in cellular processes. Another advantage is its potency, which allows for the use of lower concentrations of the compound in experiments. However, one of the limitations is its cytotoxicity, which can limit its use in certain experiments. Additionally, the compound is not stable in aqueous solutions, which can limit its use in some experiments.

Future Directions

N-(furan-2-ylmethyl)-4-iodo-N-methylbenzenesulfonamide has several potential future directions for research. One area of research is the development of more potent and selective PLD inhibitors. Another area of research is the investigation of the role of PLD in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the development of new delivery methods for this compound could increase its effectiveness and reduce its cytotoxicity. Finally, the investigation of the effect of PLD inhibition on the immune system and the cardiovascular system could lead to the development of new treatments for these conditions.
Conclusion:
In conclusion, this compound, also known as this compound, is a chemical compound that has potential applications in various areas of scientific research. It is a potent inhibitor of phospholipase D and has been used to study the role of PLD in cellular processes. This compound has several advantages and limitations for lab experiments and has several potential future directions for research. Further research on this compound could lead to the development of new treatments for various diseases.

Synthesis Methods

N-(furan-2-ylmethyl)-4-iodo-N-methylbenzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 4-iodobenzenesulfonyl chloride with furan-2-methanol in the presence of a base to form N-(furan-2-ylmethyl)-4-iodobenzenesulfonamide. The second step involves the reaction of the intermediate product with methylamine to form this compound (this compound). The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-iodo-N-methylbenzenesulfonamide has been found to have potential applications in various areas of scientific research. It has been used as a tool for studying the role of PLD in cellular processes. PLD is involved in the regulation of various cellular functions, including cell proliferation, differentiation, and survival. This compound has been used to investigate the role of PLD in cancer, inflammation, and neurodegenerative diseases. It has also been used to study the effect of PLD inhibition on the immune system and the cardiovascular system.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-iodo-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO3S/c1-14(9-11-3-2-8-17-11)18(15,16)12-6-4-10(13)5-7-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKYBRKIEXIFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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